Quindecamine
Overview
Description
Scientific Research Applications
Quindecamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Industry: This compound is used in the production of antifungal agents and other industrial chemicals.
Mechanism of Action
Target of Action
Quindecamine, also known as UCL-1407, is a derivative of Quinaldine . It is primarily used as an antifungal agent
Mode of Action
This compound exhibits its antifungal activity by interacting with its targets
Biochemical Pathways
Given its antifungal activity, it is likely that this compound interferes with essential biochemical pathways in fungi, leading to their death or inhibition of growth .
Pharmacokinetics
A study has shown that treatment of rats and mice with this compound (250 mg/kg/day) each day for 4 weeks followed by 500 mg/kg/day for 2 more weeks reduced spontaneous motility and body weight but produced no pathological abnormalities of the various organs studied . This suggests that this compound may have good bioavailability and is well-tolerated at these doses.
Result of Action
Given its antifungal activity, it is likely that this compound disrupts essential cellular processes in fungi, leading to their death or inhibition of growth .
Preparation Methods
Quindecamine can be synthesized from 1,10-diaminodecane and 4-chloro-2-methylquinoline . The reaction typically occurs in pentan-1-ol and requires heating for about 30 hours . This method yields this compound with a high degree of purity and efficiency.
Chemical Reactions Analysis
Quindecamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically quinoline and amine derivatives .
Comparison with Similar Compounds
Quindecamine is unique compared to other similar compounds due to its dual antibiotic and fungicidal properties. Similar compounds include:
Quinaldine: A precursor to this compound with similar antimicrobial properties.
Quinoline: A structural analog with a wide range of biological activities.
Decanediamine: A related compound used in the synthesis of various derivatives.
This compound stands out due to its specific combination of quinoline and decanediamine moieties, which confer its unique properties and applications .
Properties
IUPAC Name |
N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIJBIYIMDKOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172538 | |
Record name | Quindecamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-26-9 | |
Record name | N1,N10-Bis(2-methyl-4-quinolinyl)-1,10-decanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19056-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quindecamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quindecamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quindecamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINDECAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28Y645EBZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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